molecular formula C7H6F5NOS B1397805 4-(Pentafluorosulfur)benzamide CAS No. 1020113-65-8

4-(Pentafluorosulfur)benzamide

Cat. No. B1397805
M. Wt: 247.19 g/mol
InChI Key: MVRXMHQBQZQJMM-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)benzamide is a chemical compound with the CAS Number: 1020113-65-8 . It has a molecular weight of 247.19 and its IUPAC name is 4-(pentafluoro-lambda~6~-sulfanyl)benzamide .


Synthesis Analysis

The synthesis of benzamides, which includes 4-(Pentafluorosulfur)benzamide, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for 4-(Pentafluorosulfur)benzamide is 1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H, (H2,13,14) .


Physical And Chemical Properties Analysis

4-(Pentafluorosulfur)benzamide is stored at ambient temperature .

Scientific Research Applications

1. Environmental Conditions and Membrane Transport

The transport of organic molecules, including benzamide derivatives, through membranes like Nafion® is influenced by environmental conditions such as pH and the presence of cations. This research is significant for understanding the movement of these molecules in various environmental settings (Alhaique, Memoli, Santucci & Olana, 1989).

2. Polycondensation for Aramide Synthesis

Research on the synthesis of poly(p-benzamide) and its block copolymers explores the potential of benzamide derivatives in creating well-defined polyamides with low polydispersity. This has implications in materials science, particularly in the development of polymers with specific properties (Yokozawa, Ogawa, Sekino, Sugi & Yokoyama, 2002).

3. Structural Insights from Cocrystals

The study of cocrystals involving benzamide and pentafluorobenzoic acid provides insights into molecular interactions and crystal structures. Such studies are foundational in crystallography and molecular design (Jankowski, Gdaniec & Połoński, 2006).

4. Corrosion Inhibition in Mild Steel

Benzamide has been studied for its effectiveness as a corrosion inhibitor in mild steel, particularly in acidic environments like sulfuric acid. This research is relevant in the field of materials engineering and corrosion science (Loto, Loto & Joseph, 2017).

5. Enzyme Inhibition by Benzamide Derivatives

The study of benzamide derivatives as inhibitors of carbonic anhydrase enzymes has implications in pharmacology and enzyme kinetics. Such research helps in understanding the interaction between small molecules and enzymes (Abdoli, Bozdağ, Angeli & Supuran, 2018).

6. Synthesis and Evaluation of Anti-Tubercular Scaffolds

The synthesis of benzamide derivatives and their evaluation as anti-tubercular agents highlights the potential of these compounds in medicinal chemistry and drug development (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar & Nikalje, 2018).

7. Radiolabelling for Imaging and Diagnostic Applications

Studies on the radiolabelling of benzamide analogues, such as 4-iodo-N-(2-morpholinoethyl)benzamide, are important in the field of nuclear medicine and imaging. This research contributes to the development of diagnostic tools and techniques (Tsopelas, 1999).

8. Anticonvulsant Properties in Pharmacology

Research on the anticonvulsant properties of benzamide derivatives provides valuable insights for the development of new therapeutic agents in the treatment of epilepsy and related disorders (Diouf, Bourhim, Lambert, Poupaert, Stables & Vamecq, 1997).

properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRXMHQBQZQJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorosulfur)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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